molecular formula C20H16FN3O4 B2538836 Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 1040663-87-3

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2538836
CAS No.: 1040663-87-3
M. Wt: 381.363
InChI Key: QUHLCYLFWKCMEH-UHFFFAOYSA-N
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Description

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a synthetic small molecule featuring a pyridazine core substituted with a 3-fluorobenzyl group, a carboxamido linker, and a methyl benzoate ester (Figure 1). The 3-fluorobenzyl moiety enhances lipophilicity and may improve blood-brain barrier penetration, while the benzoate ester contributes to metabolic stability. Structural analogs of this compound have been explored for applications in oncology and neurology, though specific biological data for this molecule remain proprietary or under investigation .

Properties

IUPAC Name

methyl 4-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-7-16(8-6-14)22-19(26)17-9-10-18(25)24(23-17)12-13-3-2-4-15(21)11-13/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHLCYLFWKCMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Early-Stage Amide Formation

  • Hydrolyze methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate to acid.
  • Couple with methyl 4-aminobenzoate via EDCl/HOBt (85% yield).
  • Benzylate N-1 with 3-fluorobenzyl bromide (65% yield).

This route avoids ester hydrolysis post-benzylation but suffers from lower N-alkylation efficiency due to steric hindrance from the amide.

Route B: Late-Stage Benzylation

  • Benzylate methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (71% yield).
  • Hydrolyze ester to acid (95% yield).
  • Couple with methyl 4-aminobenzoate (78% yield).

This sequence benefits from higher N-alkylation yields but requires stringent purification after hydrolysis.

Scale-Up Considerations

  • Cost Efficiency : Thionyl chloride esterification scales linearly, with 100% yield at 5 kg scale.
  • Safety : POCl₃-mediated reactions require controlled venting due to HCl gas evolution.
  • Purification : Crystallization from methanol/water mixtures minimizes column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May serve as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of pyridazine-based benzoate esters. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison with Analogous Compounds

Compound Name / ID Core Structure Substituents/Modifications Potential Implications
Target Compound Dihydropyridazine 3-Fluorobenzyl, methyl benzoate Enhanced lipophilicity, metabolic stability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate, phenethylamino linker Reduced steric hindrance, improved solubility
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazine Methyl group at pyridazine C6 Increased electron density, altered binding affinity
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole Thioether linker, 3-methylisoxazole Enhanced oxidative stability, varied pharmacokinetics
Patent Example (3-chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile) Dihydropyrimidine Difluoroethyl, chlorocyanophenoxy Higher electrophilicity, potential cytotoxicity

Key Findings:

Substituent Effects: The 3-fluorobenzyl group in the target compound introduces steric bulk and fluorine-mediated hydrophobic interactions compared to the phenethylamino linkers in I-6230/I-6232 . This may enhance target binding in hydrophobic pockets. Replacing the pyridazine core with isoxazole (I-6373) or dihydropyrimidine (Patent Example ) alters electronic properties, affecting redox stability and enzyme selectivity.

Ester vs. The thioether in I-6373 offers resistance to enzymatic cleavage but may limit solubility due to increased hydrophobicity .

Fluorination Patterns :

  • The difluoroethyl group in the Patent Example introduces strong electron-withdrawing effects, contrasting with the 3-fluorobenzyl group’s balanced lipophilicity and moderate polarity.

Biological Activity

Methyl 4-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18FN3O4
  • Molecular Weight : 373.36 g/mol
  • CAS Number : 929000-81-7

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, compounds with similar structures have shown activity against bacterial infections by disrupting protein synthesis and nucleic acid production pathways .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various strains of bacteria and fungi:

  • Gram-positive bacteria : Exhibited bactericidal activity against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Showed moderate activity against Escherichia coli.
  • Fungal strains : The compound has been tested against Candida species, displaying antifungal activity comparable to established antifungal agents like fluconazole .

Case Studies and Research Findings

Several research studies have focused on the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • A study assessed the minimum inhibitory concentration (MIC) of the compound against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated an MIC range of 15.625–62.5 μM, demonstrating its potential as an antimicrobial agent .
  • Biofilm Inhibition :
    • The compound showed significant inhibition of biofilm formation in MRSA, with a biofilm inhibition concentration (BIC) of approximately 62.216 μg/mL. This suggests that it may be effective in treating biofilm-associated infections .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests indicated that the compound had low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent .

Data Table of Biological Activities

Activity TypeTarget OrganismMIC (μg/mL)BIC (μg/mL)
AntibacterialStaphylococcus aureus15.625–62.562.216
AntifungalCandida albicansNot specifiedNot specified
CytotoxicityMammalian cellsLow toxicityN/A

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